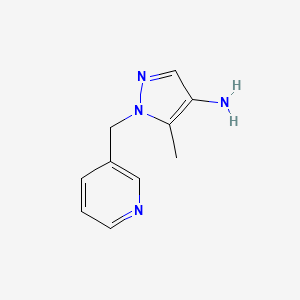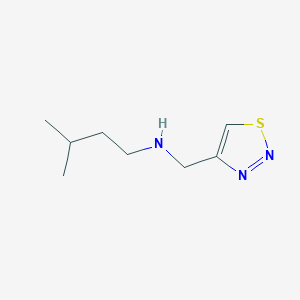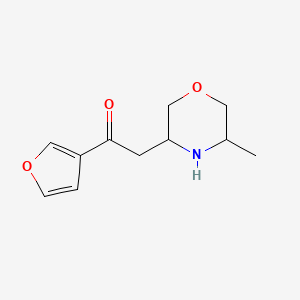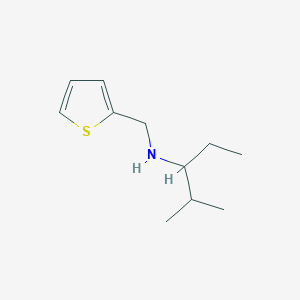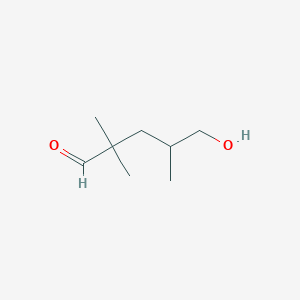
5-Hydroxy-2,2,4-trimethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,2,4-trimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, characterized by the presence of a hydroxyl group at the 5th position and three methyl groups at the 2nd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2,4-trimethylpentanal can be achieved through several methods. One common approach involves the hydroxylation of 2,2,4-trimethylpentanal. This reaction typically requires the use of a strong oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2,4-trimethylpentanal in the presence of a palladium catalyst. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2,2,4-trimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products
Oxidation: 5-Keto-2,2,4-trimethylpentanal or 5-Carboxy-2,2,4-trimethylpentanoic acid.
Reduction: 5-Hydroxy-2,2,4-trimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,2,4-trimethylpentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,2,4-trimethylpentanal involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentanal: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxy-2,2,4-trimethylpentanol: Contains an additional hydroxyl group, altering its physical and chemical properties.
2,2,4-Trimethyl-3-hydroxypentanal: Similar structure but with the hydroxyl group at a different position, affecting its reactivity and applications.
Uniqueness
The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations and interactions with biological systems .
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
5-hydroxy-2,2,4-trimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)4-8(2,3)6-10/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
JFTFCXMHFGIJSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


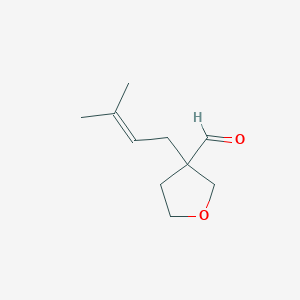
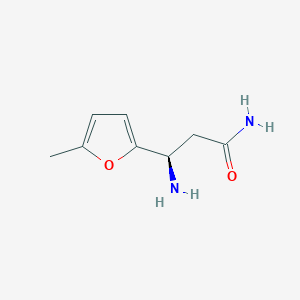
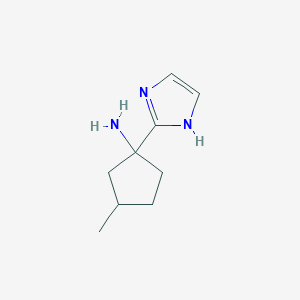
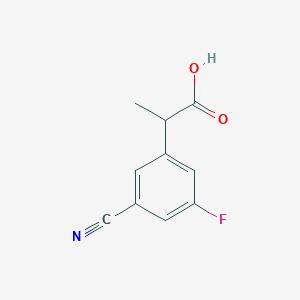
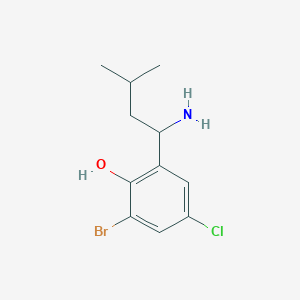
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)
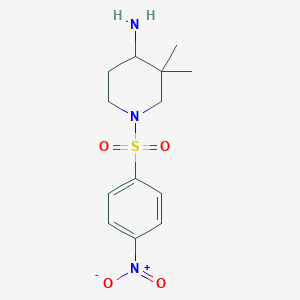
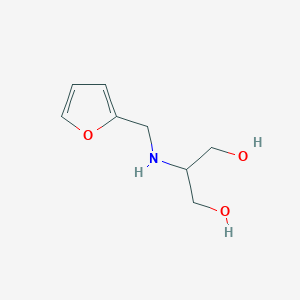
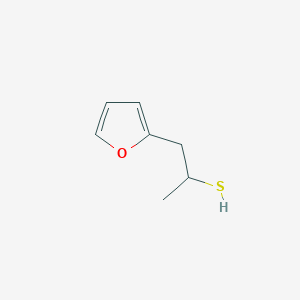
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
